

Whitepaper: Unambiguous Structure Elucidation of 1-Bromo-3,5-dimethoxy-4-fluorobenzene

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Compound of Interest

Compound Name: 1-Bromo-3,5-dimethoxy-4-fluorobenzene

Cat. No.: B2688426

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Abstract

The precise structural characterization of novel chemical entities is a cornerstone of modern drug discovery and materials science. An unambiguous assignment of a molecule's constitution and connectivity is paramount, as even minor structural variations can lead to profound differences in biological activity and material properties. This guide provides an in-depth, field-proven methodology for the complete structure elucidation of **1-Bromo-3,5-dimethoxy-4-fluorobenzene**, a polysubstituted aromatic compound. We move beyond a simple recitation of techniques, focusing instead on the strategic integration of mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments. The causality behind experimental choices is explained, and each protocol is presented as a self-validating system, ensuring the highest degree of confidence in the final structural assignment.

Foundational Strategy: A Multi-Modal Approach

The elucidation of a novel molecular structure is akin to solving a complex puzzle. Relying on a single piece of evidence is fraught with risk; ambiguity is the enemy of progress. Our strategy is therefore built on the principle of orthogonal data integration. Each analytical technique provides a unique and complementary perspective on the molecule's architecture.

- **Mass Spectrometry (MS):** Provides the high-precision molecular weight and elemental formula, establishing the fundamental building blocks.

- Infrared (IR) Spectroscopy: Offers a rapid survey of the functional groups present, confirming the key chemical bonds.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Delivers the atomic-level connectivity map, revealing the precise arrangement of atoms and defining the isomeric form.

The workflow is designed to be sequential and logical, with the findings from one technique informing the interpretation of the next, culminating in a single, undeniable structural conclusion.

Analysis by Mass Spectrometry: Defining the Elemental Composition

2.1. Theoretical Foundation

High-Resolution Mass Spectrometry (HRMS) provides the cornerstone of structure elucidation: the molecular formula.^[1] By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically <5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.^[2] For halogenated compounds, the isotopic distribution is a critical diagnostic tool. Bromine has two stable isotopes, ^{79}Br and ^{81}Br , in nearly equal natural abundance (~50.5% and ~49.5%, respectively).^[3] This results in a characteristic "M" and "M+2" peak pattern of approximately 1:1 intensity for any fragment containing a single bromine atom, providing unambiguous evidence for its presence.^{[4][5]}

2.2. Expected Data for **1-Bromo-3,5-dimethoxy-4-fluorobenzene**

- Molecular Formula: $\text{C}_8\text{H}_8\text{BrFO}_2$
- Monoisotopic Mass (for ^{79}Br): 233.9719 u
- Monoisotopic Mass (for ^{81}Br): 235.9698 u

An HRMS spectrum would be expected to show two molecular ion peaks of nearly equal intensity at approximately m/z 233.97 and 235.97, confirming both the elemental formula and the presence of one bromine atom.

2.3. Experimental Protocol: High-Resolution Mass Spectrometry

- Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
- Instrument: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
- Ionization Mode: Positive ion mode is typically effective for this class of compounds, observing the protonated molecule $[M+H]^+$.
- Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.
- Analysis:
 - Identify the molecular ion cluster.
 - Confirm the ~1:1 intensity ratio of the M and M+2 peaks.
 - Use the instrument's software to calculate the elemental formula from the accurately measured m/z of the monoisotopic peak (the ^{79}Br peak). Compare this to the theoretical mass for $\text{C}_8\text{H}_8\text{BrFO}_2$.

Infrared Spectroscopy: Functional Group Identification

3.1. Theoretical Foundation

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds.^[6] Specific functional groups absorb IR radiation at characteristic frequencies, making it an excellent tool for a rapid functional group inventory of a molecule.^[7]

3.2. Expected Data for **1-Bromo-3,5-dimethoxy-4-fluorobenzene**

For the target structure, we anticipate the following key absorptions:

Vibration Type	Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
C-H Stretch (Aromatic)	Ar-H	~3100-3000	Medium
C-H Stretch (Aliphatic)	-OCH ₃	~3000-2850	Medium
C=C Stretch (Aromatic)	Benzene Ring	~1600-1475	Medium-Weak
C-O Stretch (Aryl Ether)	Ar-O-CH ₃	~1300-1000	Strong
C-F Stretch	Ar-F	~1250-1000	Strong
C-Br Stretch	Ar-Br	~690-515	Medium-Strong

The presence of these bands would provide strong, corroborating evidence for the aromatic ring, methoxy groups, and halogen substituents.[\[8\]](#)[\[9\]](#)[\[10\]](#)

3.3. Experimental Protocol: Attenuated Total Reflectance (ATR) IR

- Sample Preparation: Place a small amount (~1-2 mg) of the solid compound directly onto the ATR crystal.
- Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) contributions.
- Sample Scan: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
- Data Processing: Perform an automatic baseline correction and peak picking to identify the key absorption frequencies.

NMR Spectroscopy: The Definitive Connectivity Map

NMR spectroscopy is the most powerful tool for elucidating the detailed atomic connectivity of an organic molecule. A combination of 1D (^1H , ^{13}C , ^{19}F) and 2D (HSQC, HMBC) experiments will be used to solve the structure completely.[11]

4.1. ^1H NMR: Proton Environment

- Theoretical Prediction: The molecule possesses a plane of symmetry through the C1-Br and C4-F bonds. This renders the two methoxy groups (at C3 and C5) and the two aromatic protons (at C2 and C6) chemically equivalent.
 - Aromatic Protons (H2/H6): These protons are ortho to the bromine, meta to the fluorine, and ortho to a methoxy group. Their chemical shift will be influenced by all these substituents.[12][13] A reasonable estimate would be in the range of δ 6.5-7.0 ppm.[14] They will appear as a single signal.
 - Methoxy Protons (2 x $-\text{OCH}_3$): These protons on the two equivalent methoxy groups will appear as a sharp singlet, likely in the region of δ 3.8-4.0 ppm.
- Integration: The relative integration of the aromatic signal to the methoxy signal will be 2:6, which simplifies to 1:3.
- Multiplicity: The aromatic proton (H2/H6) will be coupled to the adjacent ^{19}F nucleus. Due to the four-bond separation (^4JHF), this coupling will be small, resulting in a doublet. The methoxy protons will be a singlet as they have no adjacent protons.

4.2. ^{19}F NMR: Fluorine's Perspective

- Theoretical Prediction: Fluorine-19 NMR is highly sensitive and has a wide chemical shift range.[15][16][17] The fluorine atom is flanked by two methoxy groups and is para to a bromine atom.
- Multiplicity: The single fluorine environment will show one signal. This signal will be split into a triplet by coupling to the two equivalent ortho protons (H2 and H6) with a coupling constant of ^3JFH .[18]

4.3. ^{13}C NMR & DEPT-135: The Carbon Skeleton

- Theoretical Prediction: Due to symmetry, only 5 distinct carbon signals are expected.
 - C1 (C-Br): The carbon bearing the bromine will be shifted downfield.
 - C2/C6 (C-H): Equivalent carbons bearing protons.
 - C3/C5 (C-O): Equivalent carbons bearing methoxy groups.
 - C4 (C-F): The carbon attached to fluorine will show a large one-bond coupling (^1JCF) and be significantly shifted.
 - -OCH₃: The two equivalent methoxy carbons.
- DEPT-135 Experiment: This experiment distinguishes carbons based on the number of attached protons.[19][20][21]
 - Positive Signals: CH and CH₃ carbons (C2/C6 and the -OCH₃ carbons).
 - Negative Signals: CH₂ carbons (none in this molecule).
 - Absent Signals: Quaternary carbons (C1, C3/C5, C4). This allows for the unambiguous assignment of the protonated carbons versus the substituted (quaternary) carbons.[22][23]

4.4. 2D NMR: Connecting the Pieces

- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to (one-bond ^1JCH coupling).[24][25]
 - Expected Correlation 1: A cross-peak connecting the aromatic proton signal (^1H axis) to the C2/C6 signal (^{13}C axis).
 - Expected Correlation 2: A cross-peak connecting the methoxy proton signal (^1H axis) to the methoxy carbon signal (^{13}C axis).
- HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the final connectivity. It shows correlations between protons and carbons over two to three bonds (^2JCH and ^3JCH).[26][27]

- From Aromatic Protons (H2/H6): We expect to see cross-peaks to:
 - C4 (C-F): A three-bond correlation (^3JCH) that proves the meta-relationship between H2/H6 and C4.
 - C1 (C-Br): A two-bond correlation (^2JCH) confirming the ortho-relationship.
 - C3/C5 (C-O): A two-bond correlation (^2JCH) confirming the other ortho-relationship.
- From Methoxy Protons (-OCH₃): We expect a strong cross-peak to:
 - C3/C5 (C-O): A three-bond correlation (^3JCH) that definitively links the methoxy groups to these specific carbons on the ring.

4.5. Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
- ^1H NMR Acquisition: Acquire a standard 1D proton spectrum. Ensure proper shimming for high resolution.
- ^{13}C & DEPT-135 Acquisition: Acquire a standard proton-decoupled ^{13}C spectrum, followed by a DEPT-135 experiment.
- ^{19}F NMR Acquisition: Acquire a proton-coupled ^{19}F spectrum.
- 2D NMR Acquisition: Run standard HSQC and HMBC pulse sequences. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz.
- Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and calibration (using the residual solvent peak for ^1H and ^{13}C).

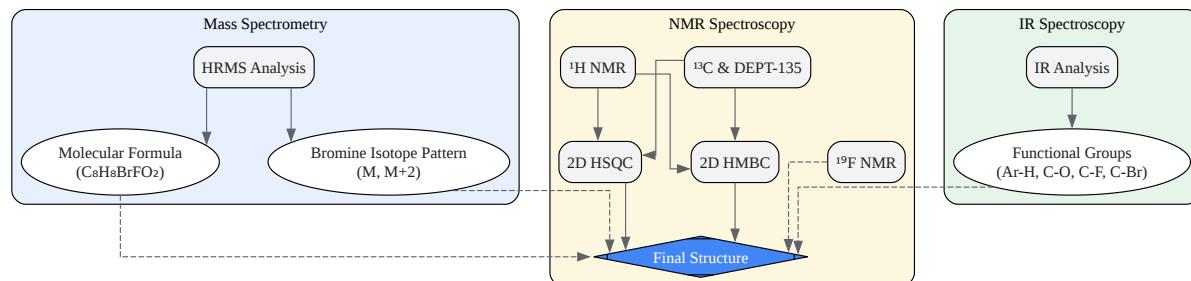
Data Integration and Structure Confirmation

The power of this workflow lies in the convergence of all data points to a single, consistent structure.

5.1. Summary of Spectroscopic Evidence

Technique	Finding	Interpretation
HRMS	M and M+2 peaks (~1:1) at m/z ~234 and ~236. Accurate mass matches $C_9H_8BrFO_2$.	Confirms elemental formula and presence of one bromine atom.
IR	Absorptions for Ar-H, C-H, Ar C=C, C-O, C-F, C-Br.	Confirms presence of all key functional groups.
1H NMR	One aromatic signal (doublet, 2H), one methoxy signal (singlet, 6H).	Indicates a symmetrical substitution pattern.
^{19}F NMR	One signal (triplet).	Confirms a single, unique fluorine environment coupled to two protons.
^{13}C /DEPT	5 carbon signals. DEPT-135 shows 2 positive (CH, CH_3) and 3 absent (quaternary) signals.	Confirms the number of unique carbons and their protonation state, consistent with symmetry.
HSQC	Correlates aromatic protons to their carbon and methoxy protons to theirs.	Confirms direct H-C attachments.
HMBC	Shows key correlations: H2/H6 ↔ C1, C3/C5, C4 and -OCH ₃ ↔ C3/C5.	Unambiguously establishes the full connectivity and substitution pattern of the aromatic ring.

5.2. Visualization of the Elucidation Workflow



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Caption: Logical workflow for structure elucidation.

5.3. Visualization of Key HMBC Correlations

Caption: Key 2- and 3-bond HMBC correlations.

Conclusion

By systematically applying a suite of modern analytical techniques, the structure of **1-Bromo-3,5-dimethoxy-4-fluorobenzene** can be determined with an exceptionally high degree of confidence. High-resolution mass spectrometry establishes the correct elemental formula, while infrared spectroscopy confirms the presence of the expected functional groups. The definitive proof of the substitution pattern is provided by a comprehensive analysis of 1D and 2D NMR data. The symmetry observed in the 1H and ^{13}C spectra simplifies the problem, and the long-range correlations observed in the HMBC spectrum act as the final, unambiguous evidence, locking the methoxy groups, fluorine, and bromine into their specific positions on the aromatic ring. This integrated, multi-technique approach represents the gold standard in chemical characterization, ensuring the scientific integrity required for advanced research and development.

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